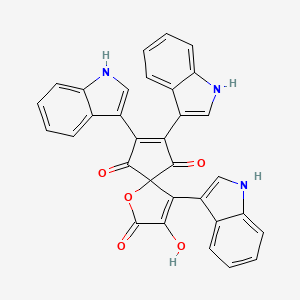
Pityriarubin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pityriarubin C is a natural product found in Malassezia furfur with data available.
Aplicaciones Científicas De Investigación
Inhibition of Respiratory Burst in Human Neutrophils : Pityriarubin C, along with other compounds isolated from the yeast Malassezia furfur, has been found to inhibit the respiratory burst in human neutrophils activated by various agents. This activity reflects its structural relationship to bisindolylmaleimides, known as protein kinase inhibitors (Krämer et al., 2005).
Potential Role in the Pathophysiology of Skin Conditions : The ability of Malassezia furfur, which produces Pityriarubin C, to convert tryptophan into various indole alkaloids correlates well with certain clinical features of pityriasis versicolor, suggesting a possible role in the disease's pathophysiology. This yeast is widely regarded as a causative agent of pityriasis versicolor, the most common skin mycosis in humans (Krämer et al., 2005).
Suppression of Immune Response : Pityriarubin C might be involved in suppressing the production of reactive oxygen species (ROS) by neutrophilic granulocytes in a stimulus-dependent manner. This could explain the reduced immune response in conditions like pityriasis versicolor despite a high fungal load (Wroblewski et al., 2005).
Production by Different Yeast Species : Research has shown that not only Malassezia furfur but also Candida glabrata can produce Pityriarubin C and other related pigments when cultured in specific conditions. This finding suggests that the biochemical pathway for the synthesis of these compounds is fundamental and possibly ancient, not exclusive to Malassezia furfur (Mayser et al., 2007).
Propiedades
Nombre del producto |
Pityriarubin C |
|---|---|
Fórmula molecular |
C32H19N3O5 |
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
3-hydroxy-4,7,8-tris(1H-indol-3-yl)-1-oxaspiro[4.4]nona-3,7-diene-2,6,9-trione |
InChI |
InChI=1S/C32H19N3O5/c36-28-27(21-15-35-24-12-6-3-9-18(21)24)32(40-31(28)39)29(37)25(19-13-33-22-10-4-1-7-16(19)22)26(30(32)38)20-14-34-23-11-5-2-8-17(20)23/h1-15,33-36H |
Clave InChI |
HODDPEOUHGCZAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C4(C3=O)C(=C(C(=O)O4)O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87 |
Sinónimos |
pityriarubin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



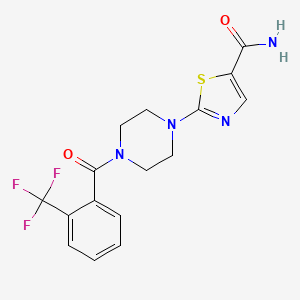

![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247132.png)
![3-O-[alpha-L-arabinopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl oleanolic acid](/img/structure/B1247134.png)
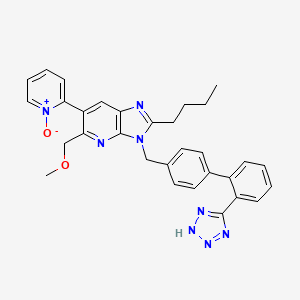

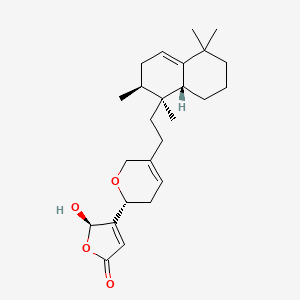

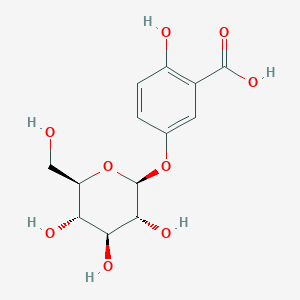

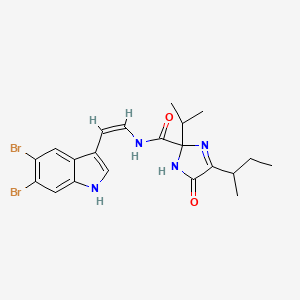

![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247148.png)
![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B1247151.png)